molecular formula C22H25NO4 B3249407 2-[(2,2-dimethylpropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid CAS No. 1935967-49-9

2-[(2,2-dimethylpropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid

Cat. No. B3249407
CAS RN: 1935967-49-9
M. Wt: 367.4 g/mol
InChI Key: RGDOHFRHWYUDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(2,2-dimethylpropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid” is a chemical compound with the molecular formula C22H25NO4 . It is also known as Fmoc-aminocaproic acid. It is used for pharmaceutical testing .

Scientific Research Applications

Research Use

This compound is primarily used for research purposes . It’s often used in laboratories and research institutions for various experiments and studies .

Asymmetric Synthesis

One of the significant applications of N-Fmoc-neopentyl-glycine is in the field of asymmetric synthesis . It has been used in the asymmetric alkylation reaction between chiral nucleophilic glycine derived Ni-complex and 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine . This reaction features convenient conditions and completely controlled diastereoselectivity, providing a highly valuable approach for asymmetric synthesis .

Hydrogel Construction

N-Fmoc-neopentyl-glycine has been used to construct hydrogels . These hydrogels find a wide range of applications in various fields . The compound exhibits pH-controlled ambidextrous gelation, which is significant among the gelators .

High Thermal Stability

The compound has high thermal stability, even at low minimum hydrogelation concentration . This makes it suitable for applications that require high-temperature conditions .

Dye Removal Properties

N-Fmoc-neopentyl-glycine has dye removal properties . This makes it useful in industries where dye removal or reduction is necessary .

Drug Carrier

The compound can be used as a drug carrier . This makes it valuable in the pharmaceutical industry, especially in drug delivery systems .

Cell Viability

N-Fmoc-neopentyl-glycine has been found to maintain cell viability to the selected cell type . This property is crucial in biological and medical research, particularly in cell culture and tissue engineering .

Surface Modification

The compound has been used for the surface modification of nanostructures . This application is particularly relevant in the field of nanotechnology .

properties

IUPAC Name

2-[2,2-dimethylpropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-22(2,3)14-23(12-20(24)25)21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDOHFRHWYUDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2,2-dimethylpropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
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2-[(2,2-dimethylpropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
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2-[(2,2-dimethylpropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid

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